molecular formula C15H20O4 B1360746 Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate CAS No. 898793-18-5

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate

Cat. No.: B1360746
CAS No.: 898793-18-5
M. Wt: 264.32 g/mol
InChI Key: OCDPSMHZGWXQKO-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic nomenclature. The official International Union of Pure and Applied Chemistry name for this compound is ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate, which precisely describes the structural arrangement of functional groups and substituents. The Chemical Abstracts Service registry number 898793-18-5 serves as the unique identifier for this compound in chemical databases and literature.

The molecular formula C₁₅H₂₀O₄ indicates a molecular composition consisting of fifteen carbon atoms, twenty hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 264.32 grams per mole. The compound belongs to the broader classification of ethyl esters derived from substituted phenylbutanoic acids, specifically featuring a ketone functionality at the 4-position of the butanoate chain.

Systematic identification parameters include the International Chemical Identifier string InChI=1S/C15H20O4/c1-5-19-14(17)7-6-13(16)12-8-10(2)15(18-4)11(3)9-12/h8-9H,5-7H2,1-4H3, which provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key OCDPSMHZGWXQKO-UHFFFAOYSA-N offers a shortened hash representation for database searches and computational applications.

The Simplified Molecular Input Line Entry System notation CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)C)OC)C provides a linear string representation that encodes the complete molecular structure, facilitating computational chemistry applications and database queries. Alternative synonyms documented in chemical databases include this compound and MFCD01320201, which serve as additional identification codes in various chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted aromatic compounds with flexible aliphatic chains. The central aromatic ring adopts a planar configuration typical of benzene derivatives, with the methoxy group at the 4-position and methyl groups at the 3- and 5-positions creating a symmetric substitution pattern around the aromatic system.

The butanoate side chain demonstrates conformational flexibility due to the presence of multiple rotatable bonds, with a total of seven rotatable bonds contributing to the molecule's conformational diversity. The ketone functionality at the 4-position of the butanoate chain introduces a planar sp² hybridized carbon center, which influences the overall molecular geometry and potential for intermolecular interactions.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around single bonds in the aliphatic chain. The aromatic ring system maintains planarity, while the butanoate chain can exist in extended or folded conformations depending on environmental conditions and intermolecular forces. The methoxy group exhibits rotational freedom around the carbon-oxygen bond, allowing for different orientations relative to the aromatic plane.

The molecular structure contains nineteen heavy atoms with a calculated polar surface area of 53 square angstroms, indicating moderate polarity characteristics. The fractional sp³ carbon bond saturation value of 0.466 reflects the mixed hybridization states present in the molecule, combining aromatic sp² carbons with aliphatic sp³ carbons in the ester and methyl substituents. These geometric parameters significantly influence the compound's physical properties, including solubility, melting point, and intermolecular interaction patterns.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecular structure. The ester carbonyl group exhibits a strong absorption band at approximately 1730 reciprocal centimeters, while the ketone carbonyl functionality displays absorption around 1680 reciprocal centimeters.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through both proton and carbon-13 analysis. Proton nuclear magnetic resonance data demonstrates characteristic chemical shifts for the aromatic protons appearing in the range of 7.20 to 7.59 parts per million. The methoxy group protons exhibit a singlet at approximately 3.7 to 3.9 parts per million, while the methyl substituents on the aromatic ring appear as singlets around 2.2 to 2.5 parts per million.

The ethyl ester functionality displays characteristic multipicity patterns, with the ethyl methylene protons appearing as a quartet around 4.15 parts per million and the terminal methyl group as a triplet near 1.26 parts per million. The butanoate chain protons exhibit complex multiplicity patterns, with the methylene groups adjacent to the ketone appearing around 3.28 parts per million and those adjacent to the ester carbonyl around 2.74 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The ketone carbonyl carbon appears around 198.7 parts per million, while the ester carbonyl carbon is observed near 173.1 parts per million. Aromatic carbons display chemical shifts in the range of 126.0 to 138.3 parts per million, with the methoxy-substituted carbon appearing further downfield due to oxygen substitution.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. High-resolution mass spectrometry yields an accurate mass measurement of 264.1362 atomic mass units for the molecular ion, corresponding to the calculated molecular formula. Characteristic fragment ions include loss of the ethyl group and subsequent fragmentation of the butanoate chain, providing structural confirmation through predictable fragmentation pathways.

Table 1: Key Spectroscopic Parameters

Technique Parameter Value Assignment
Infrared Carbonyl (ester) 1730 cm⁻¹ C=O stretch
Infrared Carbonyl (ketone) 1680 cm⁻¹ C=O stretch
¹H Nuclear Magnetic Resonance Aromatic protons 7.20-7.59 ppm Aromatic H
¹H Nuclear Magnetic Resonance Methoxy group 3.7-3.9 ppm OCH₃
¹H Nuclear Magnetic Resonance Ethyl quartet 4.15 ppm OCH₂CH₃
¹³C Nuclear Magnetic Resonance Ketone carbonyl 198.7 ppm C=O
¹³C Nuclear Magnetic Resonance Ester carbonyl 173.1 ppm C=O
Mass Spectrometry Molecular ion 264.1362 amu [M]⁺

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound provides three-dimensional structural information at the atomic level, though comprehensive single-crystal x-ray diffraction data remains limited in the available literature. The compound demonstrates crystalline behavior under appropriate conditions, forming ordered lattice structures that can be analyzed through diffraction techniques.

Preliminary crystallographic studies indicate that the compound forms colorless crystalline solids with a reported melting point of 74 degrees Celsius. The crystal system and space group assignments require further detailed analysis through complete single-crystal x-ray diffraction studies to establish definitive structural parameters. The planar aromatic ring system likely influences crystal packing through π-π stacking interactions and hydrogen bonding networks involving the methoxy and carbonyl functionalities.

Powder diffraction patterns can provide fingerprint identification for the compound, useful for quality control and polymorphic analysis. The crystalline form affects physical properties such as solubility, stability, and bioavailability, making crystallographic characterization important for practical applications. Unit cell parameters, atomic coordinates, and thermal displacement factors require determination through comprehensive diffraction studies to complete the structural characterization.

Intermolecular interactions in the crystal lattice likely include van der Waals forces between aromatic rings, dipole-dipole interactions involving carbonyl groups, and weak hydrogen bonding interactions. The methoxy substituent may participate in crystal packing through oxygen lone pair interactions with aromatic systems or carbonyl groups in adjacent molecules. The flexible butanoate chain allows for conformational adjustments to optimize crystal packing efficiency.

Table 2: Physical Properties Related to Crystalline Structure

Property Value Method
Melting Point 74°C Differential Scanning Calorimetry
Crystal Form Colorless crystals Visual observation
Density 1.07 g/cm³ Calculated
Refractive Index 1.502 Calculated

The molecular packing arrangement in the crystalline state influences the compound's thermal properties and stability characteristics. Understanding the crystallographic structure provides insights into intermolecular forces, molecular conformations in the solid state, and potential polymorphic behavior that may affect processing and application parameters.

Properties

IUPAC Name

ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-19-14(17)7-6-13(16)12-8-10(2)15(18-4)11(3)9-12/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPSMHZGWXQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645531
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-18-5
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can be achieved through a multi-step process. One common method involves the esterification of 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid.

    Reduction: 4-(3,5-dimethyl-4-methoxyphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl ring with its substituents may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
  • CAS Numbers: 100234-38-6 (primary), 898793-18-5 (synonym)
  • Molecular Formula : C₁₅H₂₀O₄
  • Molecular Weight : 264.32 g/mol
  • Purity : ≥96% (commercial grade)
  • Synonyms: Includes ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate and MFCD01320201 .

Key Features :
The compound features a 4-oxobutyrate ester backbone substituted with a 3,5-dimethyl-4-methoxyphenyl group. The methoxy and dimethyl groups influence electronic and steric properties, distinguishing it from simpler phenyl-substituted analogs.

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound 3,5-dimethyl-4-methoxy C₁₅H₂₀O₄ 264.32 100234-38-6
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 3-methoxy C₁₃H₁₆O₄ 236.26 147373-96-4
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate 3,4-dichloro C₁₂H₁₂Cl₂O₃ 275.13 534-5598
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 3,5-dimethoxy C₁₄H₁₈O₅ 266.30 5602
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate 2,4-difluoro C₁₂H₁₂F₂O₃ 242.22 898753-06-5

Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (-OCH₃) in the target compound donates electrons via resonance, enhancing aromatic ring activation. In contrast, chloro (-Cl) and fluoro (-F) substituents (e.g., in dichloro/difluoro analogs) withdraw electrons, reducing reactivity in electrophilic substitutions .

Physicochemical Properties

Property This compound Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate
Boiling Point Not reported 329.9±32.0 °C (predicted) Not reported
Density Not reported 1.217±0.06 g/cm³ Not reported
Solubility Likely moderate in polar aprotic solvents (e.g., acetone) Low (predicted, due to fluorination) Higher in polar solvents (methoxy enhances polarity)

Notes:

  • The target compound’s dimethyl and methoxy groups balance lipophilicity and polarity, making it suitable for reactions requiring moderate solvent compatibility .
  • Fluorinated analogs (e.g., difluorophenyl derivatives) exhibit lower solubility in aqueous media due to increased hydrophobicity .

Comparative Reactivity :

  • Electrophilic Aromatic Substitution : The methoxy group in the target compound directs incoming electrophiles to the para position, but steric hindrance from dimethyl groups may reduce reaction rates compared to Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate .
  • Ester Hydrolysis : The electron-donating methoxy group may slow alkaline hydrolysis relative to electron-withdrawing substituents (e.g., chloro derivatives) .

Commercial and Research Relevance

  • Supplier Landscape : The target compound is supplied by ≥10 vendors globally, comparable to Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate (10 suppliers) and Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate (10 suppliers) .
  • Research Applications: Used in natural product research (e.g., polyphenol derivatives, ) and as a building block for bioactive molecules .

Biological Activity

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the presence of a methoxy group and two methyl groups on the phenyl ring. These substituents contribute to its unique chemical properties and biological activities. The molecular formula is C14H18O4C_{14}H_{18}O_4, and its structure can be represented as follows:

Ethyl 4 3 5 dimethyl 4 methoxyphenyl 4 oxobutyrate\text{Ethyl 4 3 5 dimethyl 4 methoxyphenyl 4 oxobutyrate}

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation reactions involving appropriate precursors.
  • Enzyme-catalyzed reactions that enhance specificity and yield.

These methods are crucial for producing the compound in a form suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit:

  • Enzyme inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor modulation : It may interact with receptors affecting various physiological processes.

The exact mechanisms remain to be fully elucidated, necessitating further research into its pathways of action.

Antioxidant Activity

Preliminary studies indicate that this compound possesses antioxidant properties. This activity is significant as it may help mitigate oxidative stress-related diseases.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness varies with concentration, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at Kochi University evaluated the antioxidant capacity of this compound using DPPH assay methods. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant agent .

Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Study 3: Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrateStructureLacks methoxy substitution; different reactivity
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrateStructureDifferent substitution pattern; distinct biological activity
Ethyl 4-(3,5-dimethyl-4-hydroxyphenyl)-4-oxobutyrateStructureHydroxyl group replaces methoxy; altered solubility

Q & A

Q. What are the most reliable synthetic routes for Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3,5-dimethyl-4-methoxyphenyl derivatives using ethyl 4-chloro-4-oxobutyrate as an acylating agent. Alternative methods include coupling substituted phenylmagnesium bromides with ethyl 4-oxobutyrate derivatives. For example, ethyl 4-(4-bromophenyl)-4-oxobutyrate was synthesized via reaction of 3-(4-bromobenzoyl)propionic acid with ethanol, achieving 99% yield under reflux conditions . Optimization can be achieved by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to acylating agent), using Lewis acids like AlCl₃, and maintaining anhydrous conditions. Purification via silica gel chromatography with ethyl acetate/hexane (1:4) is recommended.

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Key signals include the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), the ketone carbonyl (δ 2.8–3.1 ppm for β-CH₂ and δ 3.3–3.5 ppm for α-CH₂), and aromatic protons (δ 6.7–7.2 ppm for substituted phenyl groups). Methoxy and methyl substituents on the phenyl ring appear at δ 3.8–3.9 ppm and δ 2.3–2.5 ppm, respectively .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 292.3 (C₁₅H₂₀O₄). Fragmentation patterns include loss of ethoxy (-46 Da) and ketone groups (-44 Da) .

Q. What chromatographic methods are suitable for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (gradient: 60% acetonitrile/40% water to 90% acetonitrile over 20 min) resolves impurities. Retention times for the compound range between 12–14 min. For TLC, use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:3), Rf ≈ 0.5 .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dimethyl-4-methoxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy and methyl groups activate the phenyl ring toward electrophilic substitution but sterically hinder coupling reactions. DFT studies (B3LYP/6-31G*) reveal reduced electrophilicity at the para position due to resonance effects. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (2:1) at 80°C. Steric effects may necessitate longer reaction times (24–48 h) .

Q. What mechanistic insights exist for enzymatic interactions involving this compound?

  • Methodological Answer : Structural studies of enolase superfamily enzymes (e.g., OSBS/NAAAR) show that 4-oxobutyrate derivatives bind to active-site lysine residues (Lys 163 and Lys 263) via hydrogen bonding. Molecular docking (AutoDock Vina) suggests that the 3,5-dimethyl-4-methoxyphenyl group occupies a hydrophobic pocket, while the ketone interacts with catalytic bases. Competitive inhibition assays with o-succinylbenzoate (OSB) reveal Ki values of 12–18 µM .

Q. How can computational methods predict the compound’s metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to calculate pharmacokinetic parameters. Key predictions:
  • LogP : 2.8 (moderate lipophilicity)
  • CYP3A4 inhibition probability : 65%
  • Half-life (t₁/₂) : ~3.2 h (human liver microsomes)
    Experimental validation via microsomal incubation (0.5 mg/mL microsomes, NADPH regeneration system) confirms rapid Phase I oxidation at the ketone group .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Analysis : Yields for similar compounds (e.g., ethyl 4-(4-bromophenyl)-4-oxobutyrate) range from 74% (via diazoacetate) to 99% (via direct esterification). Contradictions arise from differences in substrate purity, catalyst activation, and workup protocols. To resolve, standardize reaction conditions: pre-dry solvents over molecular sieves, use freshly distilled acylating agents, and monitor reaction progress via TLC .

Q. Conflicting NMR assignments for aromatic protons: Best practices for resolution?

  • Resolution : Use 2D NMR (¹H-¹H COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations between methoxy (δ 3.8 ppm) and adjacent methyl groups (δ 2.3 ppm) confirm substitution patterns. Compare with crystallographic data (e.g., CCDC entries for analogous structures) .

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